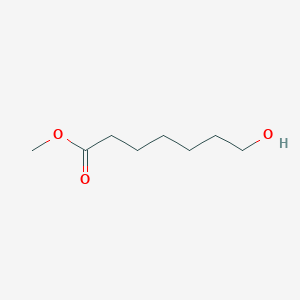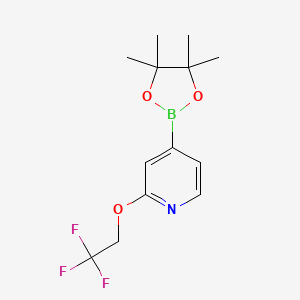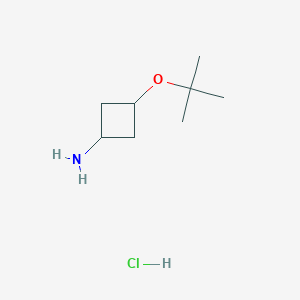![molecular formula C18H17N3O4S2 B2862655 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863512-11-2](/img/structure/B2862655.png)
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylimidazoles . It has a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . It also shows potent inhibitory activity .
Synthesis Analysis
A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis involves various chemical reactions and conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It contains nitrogen and sulfur atoms, which contribute to its unique properties .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . These reactions involve different reagents and conditions, leading to the formation of the final product .Physical And Chemical Properties Analysis
The compound has specific physical and chemical properties, such as melting point, IR spectrum, NMR spectrum, and mass spectrum . It also fulfills the criteria of Lipinski’s rule of five, making it suitable for drug development .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Research has demonstrated the synthesis of novel sulfonamide derivatives, including those related to the specified compound, showing significant antiproliferative activity against cancer cell lines. For instance, a study on the design, synthesis, and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives revealed compounds with higher antiproliferative activity compared to doxorubicin, a control drug, against the human breast cancer cell line MCF-7 (Bashandy et al., 2014). These findings indicate the potential of sulfonamide derivatives as anticancer agents.
Antibacterial Agents
Another area of application is the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds with sulfonamido moieties exhibited high antibacterial activities, indicating the compound's potential in antimicrobial therapy (Azab et al., 2013).
Hybrid Compounds with Biological Activities
Sulfonamides also form part of hybrid compounds demonstrating various biological activities. Ghomashi et al. (2022) reviewed scientific reports on sulfonamide hybrids, emphasizing their significance in pharmacology, including their antibacterial, anti-carbonic anhydrase, and antitumor activities (Ghomashi et al., 2022).
Radiosensitizing Agents
Furthermore, sulfonamide derivatives have been explored for their cytotoxic and radiosensitizing properties against cancer cells, indicating their potential use in enhancing the efficacy of radiotherapy. Ghorab et al. (2012) synthesized novel sulfonamides that displayed significant activity against the MCF-7 breast cancer cell line and showed a synergistic effect with Gamma radiation (Ghorab et al., 2012).
Wound Healing Applications
A tailored design of electrospun nanofiber dressing mats loaded with a newly synthesized sulfonamide analog showed superior wound healing capabilities. The study by Elsayed, Madkour, and Azzam (2020) demonstrated the analog's antibacterial and anti-inflammatory characteristics, enhancing epithelization and collagen deposition for wound healing (Elsayed et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound has shown promising results in preliminary studies, indicating its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy .
Eigenschaften
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYNXPGRHSIIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)
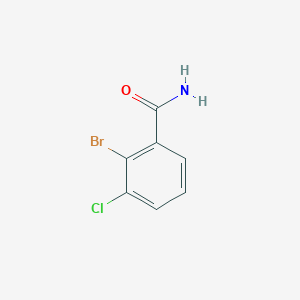


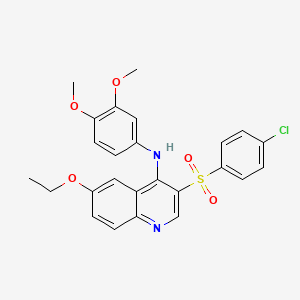
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
